molecular formula C11H18N2 B13751707 2-Isopropyl-5-sec-butylpyrazine

2-Isopropyl-5-sec-butylpyrazine

Katalognummer: B13751707
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: YKOVLVGOQIHYJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-5-sec-butylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family Pyrazines are known for their distinctive odor and are often found in various natural sources, including vegetables and microorganisms This compound is characterized by its unique structure, which includes isopropyl and sec-butyl groups attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-sec-butylpyrazine can be achieved through several synthetic routes. One common method involves the alkylation of pyrazine derivatives. The reaction typically requires the use of alkyl halides, such as isopropyl bromide and sec-butyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and often requires refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-5-sec-butylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazine alcohols.

    Substitution: The compound can undergo substitution reactions, where the isopropyl or sec-butyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); various solvents and temperatures.

Major Products Formed

    Oxidation: Pyrazine carboxylic acids.

    Reduction: Pyrazine alcohols.

    Substitution: Pyrazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-5-sec-butylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the study of metabolic pathways in microorganisms.

    Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized as a flavoring agent in the food industry due to its distinctive odor. It is also used in the production of fragrances and other aromatic compounds.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-sec-butylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Isopropyl-5-methylpyrazine
  • 2-Isobutyl-5-sec-butylpyrazine
  • 2-Methoxy-3-isopropylpyrazine

Uniqueness

2-Isopropyl-5-sec-butylpyrazine is unique due to its specific combination of isopropyl and sec-butyl groups attached to the pyrazine ring. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, its unique odor profile makes it particularly valuable in the flavor and fragrance industry.

Eigenschaften

Molekularformel

C11H18N2

Molekulargewicht

178.27 g/mol

IUPAC-Name

2-butan-2-yl-5-propan-2-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3

InChI-Schlüssel

YKOVLVGOQIHYJS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=NC=C(N=C1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.